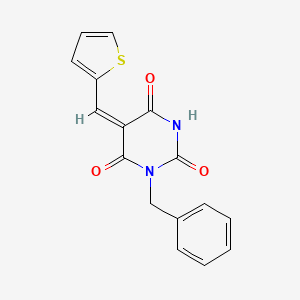![molecular formula C20H23N3O3 B5090245 2-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5090245.png)
2-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide, also known as MPHC, is a synthetic compound that has been extensively studied for its potential pharmacological applications. This compound belongs to the class of hydrazides and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Wirkmechanismus
The exact mechanism of action of 2-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide is not fully understood. However, it has been proposed that this compound exerts its biological effects through the inhibition of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition of HDACs may contribute to the anticancer activity of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in animal models of inflammation. Additionally, this compound has been shown to reduce the expression of pro-inflammatory genes in cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide in lab experiments is its ability to exhibit a range of biological activities, including anti-inflammatory, analgesic, anticancer, anticonvulsant, and neuroprotective effects. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal models. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
For research on 2-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide could include further studies on its mechanism of action, as well as its potential applications in the treatment of various diseases, such as cancer, inflammation, and neurological disorders. Additionally, further studies could be conducted to optimize the synthesis method of this compound and to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of 2-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide involves the reaction of 3-phenylpropanoic acid with hydrazine hydrate to form the corresponding hydrazide. The resulting hydrazide is then reacted with 4-nitrobenzoyl chloride to form the nitrophenyl derivative. Reduction of the nitro group with tin and hydrochloric acid yields the amine, which is then coupled with 2-methylpropanoyl chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide has been studied for its potential pharmacological applications in various fields. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Furthermore, this compound has been shown to exhibit anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and traumatic brain injury.
Eigenschaften
IUPAC Name |
2-methyl-N-[4-[(3-phenylpropanoylamino)carbamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14(2)19(25)21-17-11-9-16(10-12-17)20(26)23-22-18(24)13-8-15-6-4-3-5-7-15/h3-7,9-12,14H,8,13H2,1-2H3,(H,21,25)(H,22,24)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBDYSSCIFFNPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5090169.png)
![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5090179.png)
![ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5090184.png)
![N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5090192.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-methyl-2-pyridinamine](/img/structure/B5090198.png)
![1-(3-chloro-4-methylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5090202.png)
![9-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5090205.png)

![6,8-dimethyl-2-(2,4,5-trimethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5090211.png)
![1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5090228.png)
![4-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5090236.png)
![1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine](/img/structure/B5090238.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5090249.png)
![3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5090252.png)
